2-amino-4-cyclohexyloxy-4-oxobutanoic acid

Peptide Synthesis Aspartimide Suppression Solid-Phase Synthesis

Common Pain Point: Aspartimide formation during Boc-SPPS of Asp-containing peptides compromises crude purity and yield, particularly for Asp-Gly/Ser/Asn motifs. Solution: H-Asp(OcHx)-OH provides superior side-chain protection: • Reduces base-catalyzed aspartimide formation ~170-fold vs. benzyl ester • Remains stable to repeated TFA treatments (unlike tert-butyl esters) • Enables successful synthesis of cyclic peptides up to 38-membered rings Procurement: White to off-white crystalline solid, ≥98% purity. Standard HF cleavage releases native Asp. Ships ambient; store at 2-8°C.

Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
Cat. No. B13385968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-cyclohexyloxy-4-oxobutanoic acid
Molecular FormulaC10H17NO4
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC(=O)CC(C(=O)O)N
InChIInChI=1S/C10H17NO4/c11-8(10(13)14)6-9(12)15-7-4-2-1-3-5-7/h7-8H,1-6,11H2,(H,13,14)
InChIKeyIJAPBBOAGRLKMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-cyclohexyloxy-4-oxobutanoic Acid: Identity & Procurement


2-Amino-4-cyclohexyloxy-4-oxobutanoic acid (CAS 112259-66-2), also known as L-aspartic acid β-cyclohexyl ester or H-Asp(OcHx)-OH, is an amino acid derivative in which the side-chain β-carboxyl group of L-aspartic acid is protected as a cyclohexyl ester [1]. This compound exists as a white to off-white crystalline solid with a molecular weight of 215.25 g/mol and is commercially available from multiple suppliers at purities typically ranging from 95% to ≥99% . Its primary role is as a protected amino acid building block in solid-phase peptide synthesis, where the cyclohexyl ester protection strategy addresses specific synthetic challenges that other common protecting groups cannot resolve [2].

Workflow Solid-phase peptide synthesis (SPPS)
Selection Boc-strategy with TFA-stable β-cyclohexyl ester
Research fit Supports sequences prone to aspartimide formation

2-Amino-4-cyclohexyloxy-4-oxobutanoic Acid: Substitution Risks in Peptide Synthesis


Generic substitution among aspartic acid β-esters is scientifically invalid due to the profound impact of the ester protecting group on aspartimide formation—a critical side reaction that compromises peptide purity and yield. The choice of β-carboxyl protection governs the extent of this undesired cyclization, with the cyclohexyl ester demonstrating markedly superior performance compared to the more commonly employed benzyl ester. Direct comparative studies using model tetrapeptides reveal that the cyclohexyl ester reduces aspartimide formation by approximately 170-fold relative to the benzyl ester under basic conditions, and by approximately 3-fold under acidic HF cleavage conditions [1]. Furthermore, the cyclohexyl ester's stability profile toward trifluoroacetic acid (TFA) distinguishes it from acid-labile alternatives such as the tert-butyl ester, enabling orthogonal deprotection strategies in Boc-chemistry solid-phase peptide synthesis [2]. Substituting a cyclohexyl-protected aspartic acid residue with a benzyl, methyl, or tert-butyl protected analog in a synthesis protocol optimized for the cyclohexyl ester will predictably result in elevated aspartimide byproducts, reduced crude purity, and diminished final isolated yield—directly impacting procurement value and research productivity.

Target
β-Cyclohexyl ester (H-Asp(OcHx)-OH)
Risk 1
Benzyl ester substitution may elevate aspartimide byproducts and reduce crude purity
Risk 2
tert-Butyl ester lacks TFA stability, incompatible with Boc-strategy orthogonal deprotection

2-Amino-4-cyclohexyloxy-4-oxobutanoic Acid: Differentiation Evidence


Base-Catalyzed Aspartimide Suppression vs. Benzyl Ester

In a head-to-head comparison using the model tetrapeptide Glu-Asp-Gly-Thr, the β-cyclohexyl ester protection of the aspartyl side chain yielded only 0.3% aspartimide byproduct after 24 hours of treatment with diisopropylethylamine, representing a 170-fold reduction in imide formation compared to the β-benzyl ester protected tetrapeptide under identical conditions [1]. Furthermore, under standard peptide synthesis conditions, aspartimide formation was consistently reduced to less than 2% for the cyclohexyl ester-protected peptide [1].

Base-catalyzed aspartimide suppression
Head-to-head
0.3% vs ~51% aspartimide; 170-fold reduction
Supports aspartimide suppression in base-catalyzed steps
Model tetrapeptide, diisopropylethylamine, 24 h
Peptide Synthesis Aspartimide Suppression Solid-Phase Synthesis

Reduced Aspartimide Formation During HF Cleavage

Kinetic studies in HF-anisole (9:1, v/v) cleavage conditions revealed that the rate constants for aspartimide formation were approximately three-fold slower for the cyclohexyl ester-protected tetrapeptide compared to the benzyl ester-protected tetrapeptide at both -15°C and 0°C [1]. Specifically, the benzyl ester exhibited rate constants of 6.2 × 10⁻⁶ s⁻¹ at -15°C and 73.6 × 10⁻⁶ s⁻¹ at 0°C, while the cyclohexyl ester and free acid forms showed comparable, substantially slower rates [1].

HF cleavage kinetics
Head-to-head
~2.1 × 10⁻⁶ s⁻¹ vs 6.2 × 10⁻⁶ s⁻¹ (benzyl ester); ~3-fold slower
Indicates wider HF cleavage process window
HF-anisole (9:1), -15°C; kinetic comparison
HF Cleavage Aspartimide Kinetics Deprotection

Orthogonal TFA Stability for Boc-Strategy Compatibility

The cyclohexyl ester of aspartic acid demonstrates complete stability to trifluoroacetic acid (TFA) under standard conditions used for iterative removal of Nᵅ-Boc protecting groups during solid-phase peptide synthesis [1]. This property directly contrasts with the tert-butyl ester, which is acid-labile and undergoes cleavage under the same TFA conditions, and with the benzyl ester, which is not orthogonal to hydrogenolytic deprotection strategies. The cyclohexyl ester thus enables a true orthogonal protection scheme: TFA-labile Nᵅ-Boc group combined with TFA-stable, HF-cleavable β-cyclohexyl ester side-chain protection.

TFA orthogonal stability
Class-level
Stable to TFA (Boc-deprotection); contrasts with tert-butyl ester
Enables orthogonal Boc-chemistry SPPS strategy
Boc-group removed iteratively without side-chain loss
Boc Chemistry Orthogonal Protection TFA Stability

Enhanced Lipophilicity and Pharmacokinetics

The cyclohexyl ester moiety confers a computed XLogP3-AA value of -1.7 for 2-amino-4-cyclohexyloxy-4-oxobutanoic acid, reflecting intermediate lipophilicity between highly polar free aspartic acid and more lipophilic aryl esters [1]. In a related cyclohexyl ester prodrug study involving L-DOPA, the L-DOPA cyclohexyl ester demonstrated superior stability and potent competitive antagonism compared to the L-DOPA methyl ester [2]. While not a direct comparator study for aspartic acid derivatives, this class-level evidence supports the general principle that cyclohexyl esterification enhances metabolic stability and modulates pharmacological activity relative to smaller alkyl esters such as methyl or ethyl esters.

Lipophilicity shift
Class-level
XLogP3-AA = −1.7; intermediate between free acid and methyl ester
May modulate peptide lipophilicity and permeability context
Class-level inference from L-DOPA ester study
Lipophilicity Drug Design Prodrug Strategy

Synthetic Accessibility and Commercial Availability

An improved synthetic method for the preparation of β-cyclohexyl L-aspartate and its N-tert-butoxycarbonyl (Boc) derivative has been described, enabling efficient access to both the unprotected amino acid and its Boc-protected counterpart . The target compound is commercially available from multiple reputable vendors at defined purity grades ranging from 95% to ≥99%, with typical catalog offerings including 5 g, 25 g, and 100 g quantities . This contrasts with less common or custom-synthesis-requiring β-esters such as the β-cyclododecyl or β-adamantyl esters, which, while potentially offering even greater steric bulk, lack the same level of commercial availability and validated synthetic protocols.

Commercial availability
Data to verify
Multiple suppliers, purities 95–99%+, up to 100 g quantities
Supports procurement continuity and scale
Vendor catalog review; confirm lot-specific purity
Synthetic Method Commercial Availability Procurement

2-Amino-4-cyclohexyloxy-4-oxobutanoic Acid: High-Value Applications


Boc-Strategy Synthesis of Aspartimide-Prone Peptides

Utilize H-Asp(OcHx)-OH as the unprotected building block or its Boc-protected derivative (Boc-Asp(OcHx)-OH) for incorporation of aspartic acid residues into peptides synthesized via Boc-chemistry solid-phase methods. The cyclohexyl ester remains completely stable to the repeated TFA treatments used for iterative Boc deprotection, unlike tert-butyl esters, while simultaneously suppressing aspartimide formation during both chain assembly and final HF cleavage [1][2]. This scenario is particularly critical for sequences containing Asp-Gly, Asp-Ser, or Asp-Asn motifs known to be highly susceptible to aspartimide formation.

Cyclic Peptide and Peptidomimetic Synthesis

Employ 2-amino-4-cyclohexyloxy-4-oxobutanoic acid as a side-chain protected aspartic acid residue in the synthesis of cyclic peptides or constrained analogs where aspartimide formation during cyclization on resin would otherwise severely compromise yield and purity. The cyclohexyl ester was demonstrated to be more satisfactory than the benzyl ester with respect to imide formation during the solid-phase synthesis of cyclic peptide analogs of influenza hemagglutinin, enabling successful preparation of large-ring (up to 38-membered) cyclic peptides [1].

High-Purity Peptide Therapeutics and Conjugates

Incorporate the cyclohexyl ester-protected aspartic acid building block in the synthesis of peptide-based drug candidates, peptide-drug conjugates, or diagnostic peptide reagents where minimizing side products is essential for meeting regulatory purity specifications. The 170-fold reduction in base-catalyzed aspartimide formation relative to benzyl ester protection translates directly to higher crude purity, reduced preparative HPLC burden, and improved overall process economics [1]. The cyclohexyl ester can be cleaved using standard HF or strong acid protocols, releasing the native aspartic acid residue in the final product.

Application
Selection Property
Validation Focus
Boc-strategy SPPS of aspartimide-prone sequences
TFA-stable side-chain protection
Aspartimide byproduct monitoring
Cyclic peptide and peptidomimetic synthesis
Low imide formation during cyclization
Cyclization yield and purity
High-purity peptide research constructs
Reduced purification burden from low aspartimide
Crude purity and preparative HPLC profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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